2-Methoxy-2-(oxolan-3-yl)ethane-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

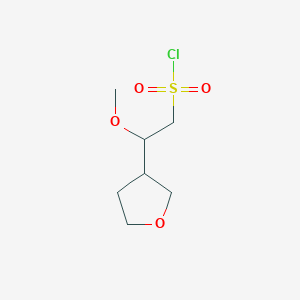

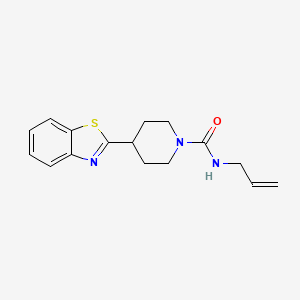

2-Methoxy-2-(oxolan-3-yl)ethane-1-sulfonyl chloride is a chemical compound with the IUPAC name 2-methoxy-2-(tetrahydrofuran-3-yl)ethane-1-sulfonyl chloride . It has a molecular weight of 228.7 .

Molecular Structure Analysis

The InChI code for 2-Methoxy-2-(oxolan-3-yl)ethane-1-sulfonyl chloride is 1S/C7H13ClO4S/c1-11-7(5-13(8,9)10)6-2-3-12-4-6/h6-7H,2-5H2,1H3 . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación

Environmental Fate and Degradation

Research on the environmental fate and degradation of related compounds such as metolachlor and alachlor provides insights into how similar chemicals might behave in aquatic systems. These studies show patterns of breakdown product formation, including ethane sulfonic acid (ESA) and oxanillic acid, in outdoor tank mesocosms under various treatments. The formation patterns of ESA were similar across treatments, while oxanillic acid formation differed for the two herbicides, suggesting that aquatic transformation pathways might resemble those in soils but favor different branches of the pathway for different compounds (Graham et al., 1999).

Analytical Chemistry and Enantioselective Separation

Enantiomeric separation of metolachlor and its metabolites using liquid chromatography-mass spectrometry (LC-MS) and capillary zone electrophoresis (CZE) has been demonstrated. This separation is crucial for studying the stereoselectivity of biodegradation processes and could be relevant for analyzing the stereochemistry of similar sulfonyl chloride compounds in environmental samples (Klein et al., 2006).

Photolytic Generation and Reactivity

The photolytic generation of a dithio carbocation from 1,3-dithiolane derivatives, including 2-methoxy derivatives, shows the reactivity of such compounds under specific conditions. This research highlights the potential for using photolysis to study the reactivity of 2-methoxy-2-(oxolan-3-yl)ethane-1-sulfonyl chloride and similar compounds in synthetic organic chemistry (Okuyama et al., 1991).

Base-Assisted Displacement Reactions

Computational studies on the mechanism of base-assisted displacement of chloride by alcohol in sulfinyl derivatives offer insights into the reactivity of sulfonyl chlorides with nucleophiles. Such studies are crucial for understanding the chemical behavior of 2-methoxy-2-(oxolan-3-yl)ethane-1-sulfonyl chloride in the presence of bases and nucleophiles (Balcells et al., 2006).

Environmental Toxicity and Degradation Products

The comparative responses of sperm cells and embryos of the Pacific oyster to exposure to metolachlor and its degradation products, including metolachlor ethane sulfonic acid (MESA) and metolachlor oxanilic acid (MOA), provide insights into the environmental toxicity of chloroacetanilide herbicides and their degradation products. Such studies highlight the importance of assessing the ecological impact of similar sulfonyl chloride compounds and their breakdown products (Mai et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

2-methoxy-2-(oxolan-3-yl)ethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO4S/c1-11-7(5-13(8,9)10)6-2-3-12-4-6/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYDJVKXCAIWSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CS(=O)(=O)Cl)C1CCOC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2941257.png)

![2-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2941260.png)

![N-(4-ethylphenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2941264.png)

![1-[(4-Chlorophenyl)methyl]-3'-(4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2941266.png)

![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2941269.png)